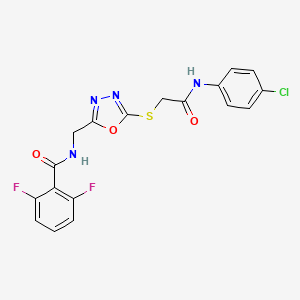

N-((5-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide

Description

Properties

IUPAC Name |

N-[[5-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClF2N4O3S/c19-10-4-6-11(7-5-10)23-14(26)9-29-18-25-24-15(28-18)8-22-17(27)16-12(20)2-1-3-13(16)21/h1-7H,8-9H2,(H,22,27)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOKPNNKMMVBNBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NCC2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClF2N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its efficacy in various applications.

Compound Overview

Chemical Properties:

- Molecular Formula: C₁₈H₁₃ClF₂N₄O₃S

- Molecular Weight: 438.83 g/mol

- CAS Number: 872621-74-4

This compound features a unique structure that includes a 1,3,4-oxadiazole ring, which is known for its diverse biological activities. The presence of functional groups such as the chlorophenyl moiety and difluorobenzamide enhances its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites or allosteric sites. This prevents substrate binding and subsequent catalytic activity.

- Receptor Modulation: It interacts with cell membrane receptors, influencing signal transduction pathways and cellular responses.

- Antiproliferative Activity: Studies have shown that derivatives of oxadiazole compounds exhibit significant antiproliferative effects against various cancer cell lines by inducing apoptosis and cell cycle arrest (e.g., elevation of p53 and caspase 3 levels) .

Anticancer Activity

A study published in PMC evaluated the antiproliferative effects of oxadiazole derivatives against human liver (HepG2) and breast (MCF-7) cancer cell lines. The results indicated that certain derivatives exhibited selective cytotoxicity without harming normal fibroblast cells . The mechanism involved the down-regulation of cyclin-dependent kinase 1 (cdk1) and inhibition of mitogen-activated protein kinase (MAPK) pathways.

Structure Activity Relationship (SAR)

Research on oxadiazole compounds has established a correlation between structural features and biological activity. For instance, modifications at specific positions on the oxadiazole ring significantly influence potency against cancer cells . The presence of electron-donating groups like methyl at strategic positions enhances activity due to improved interactions with target proteins.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-chloro-N-(5-(2-(4-chlorophenyl)amino)-1,3,4-thiadiazol-2-yl)benzamide | Structure | Anticancer |

| 4-(5-mercurto-1,3,4-oxadiazol-2-yl)phthalazinone | Structure | Antiproliferative |

These comparisons highlight the unique properties of this compound in terms of its structural complexity and potential therapeutic applications.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

The compound has shown promising anticancer properties in various studies. For instance, derivatives of oxadiazoles have been evaluated for their ability to inhibit cancer cell growth. A study indicated that certain oxadiazole derivatives exhibited significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions ranging from 75% to 86% . The structural components of N-((5-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide may contribute to its efficacy through interactions with specific molecular targets involved in cancer progression.

Antimicrobial Properties

Research has also demonstrated the antimicrobial potential of oxadiazole derivatives. Compounds similar to this compound have been reported to inhibit the growth of various bacterial strains at low concentrations . This suggests that the compound could be further explored for its application in treating bacterial infections.

Pharmacological Insights

Mechanism of Action

The mechanism by which this compound exerts its effects involves potential interactions with enzymes and proteins that recognize its functional groups. The presence of thiol and amide functionalities enhances its binding affinity to biological macromolecules . Understanding these interactions is crucial for optimizing the compound's pharmacological profile.

Biochemical Pathways

The compound's structural features suggest it may influence several biochemical pathways related to cell proliferation and apoptosis. Its ability to form covalent bonds and engage in hydrogen bonding with target proteins could modulate pathways that are critical in cancer biology and microbial resistance .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Activity | Investigated the efficacy of oxadiazole derivatives | Showed significant growth inhibition in multiple cancer cell lines (PGIs: 75%-86%) |

| Antimicrobial Efficacy Study | Evaluated antimicrobial properties | Inhibited growth of bacterial strains at concentrations as low as 100 μg/mL |

| Mechanistic Study | Analyzed interaction with biological targets | Identified potential binding sites and biochemical pathways influenced by the compound |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s structural analogs can be categorized based on heterocyclic cores and substituents:

Pharmacological and Physicochemical Properties

- Lipophilicity: The 2,6-difluorobenzamide group in the target compound and ’s thiadiazole derivative may enhance membrane permeability compared to non-fluorinated analogs.

- Metabolic Stability : The 1,3,4-oxadiazole core is more resistant to oxidative metabolism than 1,2,4-triazoles, which undergo tautomerization-dependent degradation .

- Bioactivity : Thiazol-2-amine derivatives () exhibit antimicrobial properties, suggesting the target compound’s thioether and oxadiazole motifs could similarly interact with microbial enzymes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

- Answer : The compound’s synthesis involves multi-step reactions, including thioether formation (e.g., coupling of thiol-containing intermediates) and oxadiazole ring cyclization. Reaction optimization can employ Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity (e.g., pyridine or DMF), and stoichiometric ratios of reagents. For example, flow-chemistry methods (as demonstrated in Omura-Sharma-Swern oxidation workflows) improve reproducibility and scalability . Intermediate purification via column chromatography or recrystallization (e.g., using methanol/water systems) ensures high yields .

Q. Which spectroscopic techniques are critical for structural confirmation, and what key spectral signatures should researchers anticipate?

- Answer :

- NMR : Expect aromatic proton signals for the 4-chlorophenyl (δ 7.3–7.5 ppm) and difluorobenzamide (δ 7.1–7.3 ppm) groups. The thioether-linked methylene group (SCH2) appears as a singlet near δ 3.8–4.2 ppm .

- IR : Strong C=O stretches (~1650–1700 cm⁻¹) from the amide and oxadiazole groups, and S–C vibrations (~650 cm⁻¹) .

- X-ray crystallography : Resolves hydrogen bonding (e.g., N–H···N interactions stabilizing the oxadiazole-thioether backbone) .

Q. What initial biological screening assays are appropriate for evaluating its bioactivity?

- Answer : Prioritize enzyme inhibition assays (e.g., PFOR enzyme targeting, given structural similarities to nitazoxanide derivatives) . Cell-based viability assays (MTT or resazurin) in cancer or microbial models can assess cytotoxicity. Include controls for non-specific binding (e.g., using scrambled analogs) .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR vs. X-ray) during structural confirmation?

- Answer : Contradictions often arise from dynamic effects (e.g., tautomerism in solution vs. solid-state). Use variable-temperature NMR to detect conformational flexibility. Compare computational models (DFT-optimized geometries) with crystallographic data to reconcile discrepancies. For example, hydrogen-bonding networks observed in X-ray may not be evident in NMR due to solvent interactions .

Q. What computational strategies elucidate the compound’s interaction with biological targets?

- Answer :

- Molecular docking : Map binding modes to active sites (e.g., PFOR enzyme’s flavin-binding domain). Use AutoDock Vina with flexible side-chain parameters.

- MD simulations : Analyze stability of ligand-target complexes (e.g., RMSD < 2 Å over 100 ns trajectories).

- QSAR : Correlate substituent effects (e.g., fluorobenzamide vs. chlorophenyl groups) with activity .

Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized without compromising bioactivity?

- Answer :

- Solubility : Introduce polar groups (e.g., hydroxyl or amine) on the benzamide ring while monitoring logP via HPLC.

- Metabolic stability : Replace labile thioether linkages with bioisosteres (e.g., sulfone or methylene groups) and validate via liver microsome assays .

- Permeability : Use Caco-2 cell models to assess intestinal absorption .

Q. How should researchers design experiments to investigate the compound’s mechanism of action at the molecular level?

- Answer :

- Enzyme kinetics : Measure IC50 and Ki values under varying substrate concentrations.

- Mutagenesis : Target putative binding residues (e.g., catalytic cysteine in PFOR) to confirm critical interactions.

- Cellular thermal shift assays (CETSA) : Validate target engagement in live cells .

Data Contradiction Analysis

Example Scenario : Conflicting IC50 values in enzyme inhibition assays.

- Resolution :

Methodological Tables

Table 1 : Key Spectral Data for Structural Confirmation

| Technique | Key Peaks/Signals | Interpretation |

|---|---|---|

| 1H NMR | δ 7.3–7.5 (4H, m) | 4-Chlorophenyl |

| δ 7.1–7.3 (2H, d) | Difluorobenzamide | |

| IR | 1680 cm⁻¹ | Amide C=O |

| X-ray | N1–H1···N2 (2.89 Å) | Centrosymmetric dimer |

Table 2 : Optimization Parameters for Synthesis (DoE Example)

| Factor | Range | Optimal Value |

|---|---|---|

| Reaction temperature | 60–100°C | 80°C |

| Solvent (DMF:H2O) | 3:1 to 1:1 | 2:1 |

| Catalyst loading | 5–15 mol% | 10 mol% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.